molecular formula C20H15NO4S B2756806 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid CAS No. 2305254-86-6

2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid

Cat. No. B2756806
CAS RN: 2305254-86-6
M. Wt: 365.4
InChI Key: RJOJADAWBRFORT-UHFFFAOYSA-N
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Description

“2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid” is a chemical compound. It is part of a family of compounds that have a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in the synthesis of peptides .


Molecular Structure Analysis

The molecular structure of “this compound” includes a fluorenyl group, a methoxy group, a carbonyl group, an amino group, a thiophene ring, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the resources I have .

Scientific Research Applications

Synthesis and Chemical Applications

Fluorene derivatives like 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid are crucial in synthetic chemistry for their role as intermediates and protecting groups. For instance, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of complex molecules, including oligonucleotides and peptides. This protection strategy allows for the selective removal of the Fmoc group under mild conditions, preserving the integrity of sensitive functional groups (Gioeli & Chattopadhyaya, 1982; Fields & Noble, 2009).

Materials Science and Photovoltaics

In materials science, fluorene and thiophene-containing polymers have been explored for their application in organic photovoltaic cells. These polymers demonstrate promising optical properties and thermal stability, making them suitable as electron donor materials in solar cells. Such materials show a significant potential for improving power conversion efficiency and device performance under various conditions (Cha et al., 2010).

Bioimaging and Sensory Applications

For bioimaging, water-soluble fluorene derivatives have been developed for their linear photophysical characterization and two-photon absorption properties. These properties make them attractive for integrin imaging, offering high selectivity and efficiency in detecting specific molecular targets in living cells (Morales et al., 2010). Additionally, fluorene-based luminogens with aggregation-induced emission (AIE) properties have been synthesized for ultra-sensitive water detection in organic solvents, showcasing their potential in environmental monitoring and sensing applications (Chen et al., 2017).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-19(23)16-9-10-26-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJADAWBRFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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